Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate
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Overview
Description
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C11H11ClO3. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a chlorophenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-chlorophenyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide ring opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation . Another method involves the use of Tsuji hydrogenolysis of an allylic acetate, followed by dihydroxylation and oxidative cleavage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of readily available starting materials and efficient reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-chlorophenyl)oxetane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl oxetane-3-carboxylate: Similar in structure but lacks the chlorophenyl group.
3-Methyl-3-oxetanemethanol: Contains a hydroxymethyl group instead of the carboxylate ester.
Uniqueness
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate is unique due to the presence of both the oxetane ring and the chlorophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(3-chlorophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
LHQIPUXIUKEURL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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